molecular formula C10H11FN2OS B2362922 N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide CAS No. 2093466-34-1

N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide

Cat. No.: B2362922
CAS No.: 2093466-34-1
M. Wt: 226.27
InChI Key: ZCFIZEMBBMONBM-QMMMGPOBSA-N
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Description

N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide is a synthetic organic compound characterized by the presence of a cyano group, a fluorothiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide typically involves the following steps:

    Formation of the Fluorothiophene Ring: The fluorothiophene ring can be synthesized through a halogenation reaction, where a thiophene derivative is treated with a fluorinating agent under controlled conditions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable precursor, such as a halide, is reacted with a cyanide source.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide involves its interaction with specific molecular targets. The cyano group and fluorothiophene ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The carboxamide group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R)-1-cyano-2-methylpropyl]-3-chlorothiophene-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-[(1R)-1-cyano-2-methylpropyl]-3-bromothiophene-2-carboxamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its chlorine or bromine analogs.

Properties

IUPAC Name

N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2OS/c1-6(2)8(5-12)13-10(14)9-7(11)3-4-15-9/h3-4,6,8H,1-2H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFIZEMBBMONBM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)C1=C(C=CS1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C#N)NC(=O)C1=C(C=CS1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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